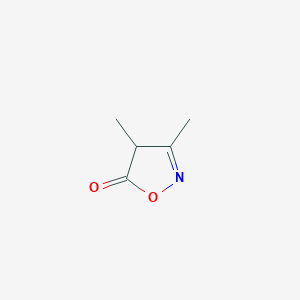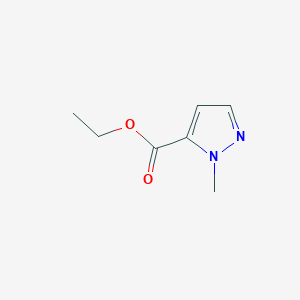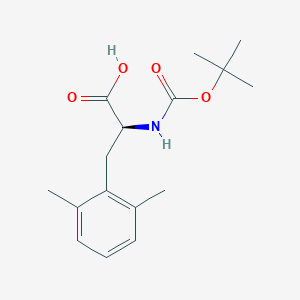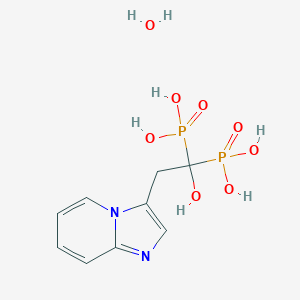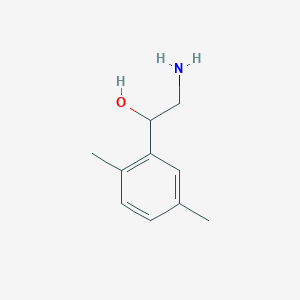
2-Amino-1-(2,5-dimethylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2,5-dimethylphenyl)ethanol, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. This compound has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. DMPEA is a chiral compound, meaning it has two mirror-image forms, and the effects of these forms on biological systems are not yet fully understood.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2,5-dimethylphenyl)ethanol is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. 2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, which may be mediated by its activity at the sigma-1 receptor.
Biochemische Und Physiologische Effekte
2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperthermia, which may be related to its activity at the dopamine D2 receptor. 2-Amino-1-(2,5-dimethylphenyl)ethanol has also been shown to have analgesic effects in animal models, which may be mediated by its activity at the sigma-1 receptor. Additionally, 2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to have antioxidant properties, which may be related to its chemical structure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-1-(2,5-dimethylphenyl)ethanol in scientific research is its potential to modulate neurotransmitter systems in the brain, which may be relevant to a variety of neurological and psychiatric disorders. Additionally, 2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to have relatively low toxicity in animal models, which may make it a useful tool for studying the effects of neurotransmitter modulation on physiological processes. However, one limitation of using 2-Amino-1-(2,5-dimethylphenyl)ethanol in scientific research is its psychoactive effects, which may complicate interpretation of results and make it difficult to use in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on 2-Amino-1-(2,5-dimethylphenyl)ethanol. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders. 2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to have anxiolytic and antidepressant-like effects in animal models, and further research may elucidate its potential as a treatment for these disorders. Additionally, research on the mechanism of action of 2-Amino-1-(2,5-dimethylphenyl)ethanol may provide insights into the role of neurotransmitter systems in these disorders. Another potential future direction for research on 2-Amino-1-(2,5-dimethylphenyl)ethanol is its potential as a tool for studying the effects of neurotransmitter modulation on physiological processes. 2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to have activity at several receptors in the brain, and further research may elucidate the effects of these interactions on physiological processes.
Synthesemethoden
The synthesis of 2-Amino-1-(2,5-dimethylphenyl)ethanol can be achieved through several methods, including the reaction of 2,5-dimethylphenylacetonitrile with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. Another method involves the reaction of 2,5-dimethylbenzaldehyde with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. These methods have been reported in the literature and can yield 2-Amino-1-(2,5-dimethylphenyl)ethanol with high purity.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2,5-dimethylphenyl)ethanol has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. 2-Amino-1-(2,5-dimethylphenyl)ethanol has also been shown to have activity at the sigma-1 receptor, which is involved in a variety of physiological processes, including cell survival and neurotransmitter release.
Eigenschaften
CAS-Nummer |
133562-38-6 |
|---|---|
Produktname |
2-Amino-1-(2,5-dimethylphenyl)ethanol |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
2-amino-1-(2,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3 |
InChI-Schlüssel |
NNWGBFPYKKWOIO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(CN)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



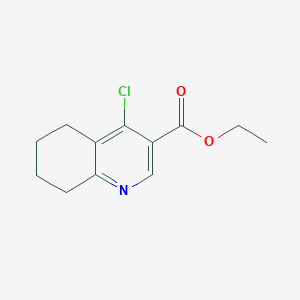
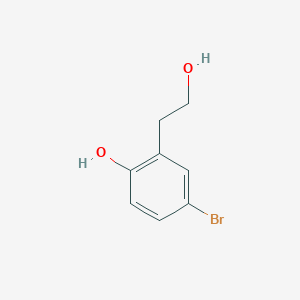
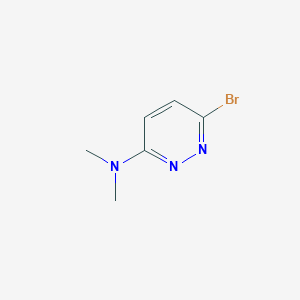
![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)
